
Methyl 4-phenylbutanoate
Descripción general
Descripción
Methyl 4-phenylbutanoate, also known as this compound, is an organic compound belonging to the class of fatty acid methyl esters. It is characterized by a phenyl group attached to the fourth carbon of a butyric acid chain, which is esterified with a methyl group. This compound is commonly used as a flavoring agent due to its pleasant aroma and is also of interest in various scientific research fields .
Aplicaciones Científicas De Investigación
Methyl 4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Mecanismo De Acción
Target of Action
Methyl 4-phenylbutanoate, also known as Methyl 4-phenylbutyrate, is primarily used as a flavouring agent . The primary targets of this compound are the olfactory receptors that contribute to the sense of smell. When ingested or inhaled, this compound interacts with these receptors, producing a powerful, sweet, fruity, honey, and floral aroma .
Mode of Action
The mode of action of this compound involves its interaction with olfactory receptors. When the compound comes into contact with these receptors, it binds to them and triggers a signal transduction pathway. This leads to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the perception of smell. The binding of this compound to olfactory receptors initiates a cascade of biochemical reactions that result in the generation of a nerve impulse. This impulse is then transmitted along the olfactory nerve to the brain, where it is interpreted as a specific smell .
Pharmacokinetics
The pharmacokinetics of this compound, like other flavouring agents, involves its absorption, distribution, metabolism, and excretion (ADME). Upon ingestion or inhalation, this compound is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted in the urine . The bioavailability of this compound is influenced by factors such as its concentration, the presence of other compounds, and individual physiological differences .
Result of Action
The primary result of the action of this compound is the perception of a specific smell. This is achieved through its interaction with olfactory receptors and the subsequent generation and transmission of a nerve impulse to the brain . At the cellular level, the binding of this compound to olfactory receptors triggers a series of biochemical reactions that result in the generation of a nerve impulse .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the perception of its smell. Additionally, factors such as temperature and pH can influence its stability and efficacy . It is also worth noting that individual physiological differences can affect the perception and metabolism of this compound .
Safety and Hazards
Direcciones Futuras
“Methyl 4-phenylbutyrate” or 4-Phenylbutyrate (PBA) has shown promise in treating neurodegenerative conditions. In a preclinical study, a molecular compound mimics the effect of natural chaperones that are depleted in the aging brain . In another study, 4-PBA was found to restore cognitive deficits in animal models of Alzheimer’s disease . These findings suggest that “Methyl 4-phenylbutyrate” could have potential therapeutic applications in the future.
Análisis Bioquímico
Biochemical Properties
Methyl 4-phenylbutyrate interacts with several biochemical reactions. It is soluble in oils and slightly soluble in water . It has a powerful, sweet, fruity, honey, and floral aroma .
Cellular Effects
Methyl 4-phenylbutyrate has shown to have significant effects on various types of cells. For instance, it has been found to have protective effects on neuromuscular coordination, level of tyrosine hydroxylase, α-synuclein level and neurotransmitter dopamine in both substantia nigra and striatal regions of the experimental rat model of Parkinson’s Disease .
Molecular Mechanism
Methyl 4-phenylbutyrate acts upon several pathways thought of as important modifiers of aging including: histone deacetylation, proteostasis as a chemical chaperone, and stress resistance by regulating expression of oxidative stress response proteins . It also has inhibitory activity towards histone deacetylase .
Temporal Effects in Laboratory Settings
It has been observed that the compound has significant protective effects against disease-related oxidative stress and augmented nitrite levels .
Dosage Effects in Animal Models
The effects of Methyl 4-phenylbutyrate vary with different dosages in animal models. For instance, Sodium 4-phenylbutyrate has been shown to improve cognition but not alter astrocyte inflammation, in an Alzheimer’s animal model at a dosage of 100mg/kg/day for 30 days .
Metabolic Pathways
It is known to act upon several pathways thought of as important modifiers of aging including: histone deacetylation, proteostasis as a chemical chaperone, and stress resistance by regulating expression of oxidative stress response proteins .
Transport and Distribution
Methyl 4-phenylbutyrate is transported and distributed within cells and tissues. The transport mechanism of Methyl 4-phenylbutyrate from blood to brain across the blood-brain barrier likely involves Monocarboxylate Transporter 1 (MCT1) .
Subcellular Localization
It has been observed that the clinically approved drug 4-phenylbutyric acid (4-PBA) partially restores membrane localization to 25 mutations, as well as membrane repair to cultured myotubes expressing 2 different mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutyric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods: In industrial settings, the production of methyl 4-phenylbutyrate often involves the use of large-scale esterification reactors where 4-phenylbutyric acid and methanol are continuously fed into the system. The reaction is catalyzed by sulfuric acid or other suitable acid catalysts, and the product is purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-phenylbutyric acid.
Reduction: It can be reduced to form 4-phenylbutanol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-phenylbutyric acid.
Reduction: 4-phenylbutanol.
Substitution: Various substituted phenylbutyrates depending on the nucleophile used.
Comparación Con Compuestos Similares
4-Phenylbutyric acid: The parent acid of methyl 4-phenylbutyrate, used in similar applications.
Sodium 4-phenylbutyrate: A salt form used in the treatment of urea cycle disorders.
4-Phenylbutanol: A reduced form of the ester, used in fragrance and flavor industries.
Uniqueness: Methyl 4-phenylbutanoate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its acid and alcohol counterparts. Its pleasant aroma and flavor make it particularly valuable in the food industry, while its potential neuroprotective effects highlight its importance in medical research .
Propiedades
IUPAC Name |
methyl 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZGVBKMWFWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174421 | |
| Record name | Methyl 4-phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Powerful, sweet, fruity, honey, floral aroma | |
| Record name | Methyl 4-Phenylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
258.00 to 259.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 4-phenylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl 4-Phenylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.996-1.002 | |
| Record name | Methyl 4-Phenylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2046-17-5 | |
| Record name | Methyl 4-phenylbutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-phenylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-phenylbutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-PHENYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR11U800F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 4-phenylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
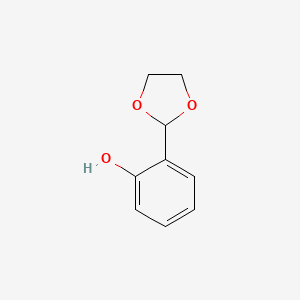
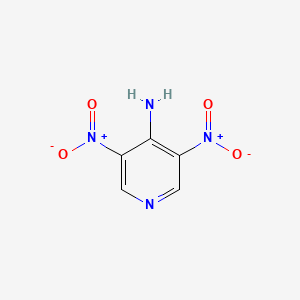
![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)
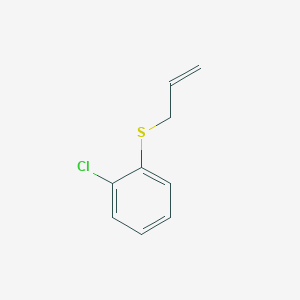

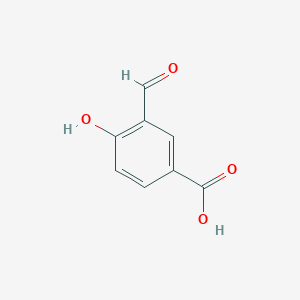

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)
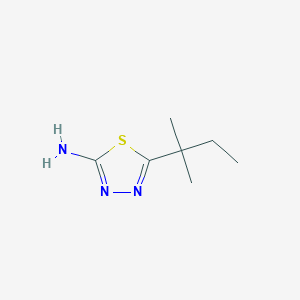


![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)
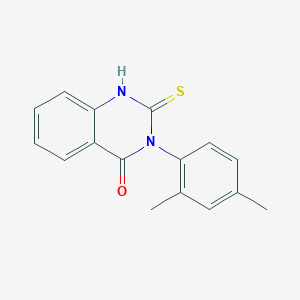
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)
